rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide
Overview
Description
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide is a chiral auxiliary derived from camphor, widely used in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is known for its stability and ease of removal after the desired reaction, which adds to its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide typically involves the reaction of camphor with sulfamide under acidic conditions. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sultam ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the formation of the sultam ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sultam ring to sulfides or thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates with specific chiral configurations.
Industry: The compound finds applications in the production of fine chemicals, flavors, and fragrances, where chirality is crucial for the desired properties.
Mechanism of Action
The mechanism of action of rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide involves its ability to induce chirality in chemical reactions. The sultam ring provides a rigid, chiral environment that influences the stereochemistry of the reaction. This induction of chirality occurs through non-covalent interactions, such as hydrogen bonding and steric hindrance, which guide the formation of the desired enantiomer.
Comparison with Similar Compounds
Similar Compounds
(-)-10,2-Camphorsultam: The enantiomer of rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide, used in similar applications but induces the opposite chirality.
N-Formylsultam: Another chiral auxiliary with a similar sultam ring structure but different functional groups.
N-Tosylsultam: A sultam derivative with a tosyl group, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its high stability, ease of removal, and ability to induce chirality effectively. Its rigid structure and well-defined stereochemistry make it a preferred choice in many asymmetric synthesis applications.
Properties
IUPAC Name |
(1R,5S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-CFGJQEBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CC[C@@]13CS(=O)(=O)N[C@H]3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108448-77-7 | |
Record name | (+)-10,2-Camphorsultam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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